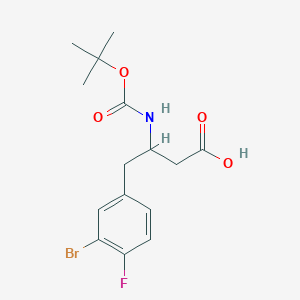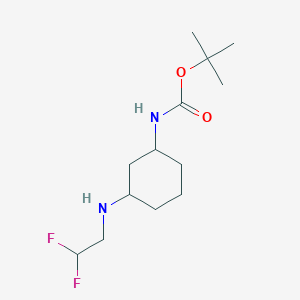![molecular formula C7H3ClO2S B13705181 5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)
5-Chlorobenzo[d][1,3]dioxole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorobenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C7H3ClO2S It is a derivative of benzo[d][1,3]dioxole, where a chlorine atom is substituted at the 5-position and a thione group is present at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d][1,3]dioxole-2-thione typically involves the chlorination of benzo[d][1,3]dioxole followed by the introduction of a thione group. One common method involves the reaction of 5-chlorobenzo[d][1,3]dioxole with a sulfurizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfurization processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Chlorobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chlorobenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chlorobenzo[d][1,3]dioxole-2-thione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorobenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
Benzo[d][1,3]dioxole-2-thione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromobenzo[d][1,3]dioxole-2-thione: Similar structure but with a bromine atom instead of chlorine, which may influence its chemical properties.
Uniqueness
5-Chlorobenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H3ClO2S |
|---|---|
Peso molecular |
186.62 g/mol |
Nombre IUPAC |
5-chloro-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3ClO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H |
Clave InChI |
NDKDOOPLIMRMGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)










![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)

